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Compound of Interest
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Cat. No.: B12675126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pomarose, with the IUPAC name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic

fragrance molecule patented by Givaudan.[1][2] It is known for its powerful fruity and rosy

scent, reminiscent of apples, plums, and raisins.[1][3] This technical guide provides a summary

of the available spectroscopic data for Pomarose, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to assist

researchers and professionals in the fields of analytical chemistry, fragrance science, and drug

development in the identification and characterization of this compound.

Chemical Structure and Properties
IUPAC Name: (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][3]

CAS Number: 357650-26-1[1][3]

Molecular Formula: C₁₁H₁₈O[1][3][4]

Molecular Weight: 166.26 g/mol [3][4]

Structure: (Image of the chemical structure of Pomarose would be placed here)
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

is a summary of the expected ¹H and ¹³C NMR data for Pomarose.

Table 1: Predicted ¹H NMR Chemical Shifts for Pomarose

Protons Chemical Shift (ppm) Multiplicity

H-1 ~ 1.90 Doublet

H-2 ~ 6.10 Multiplet

H-3 ~ 6.80 Multiplet

H-5 ~ 6.00 Singlet

H-7 ~ 2.50 Multiplet

CH₃-6 ~ 1.00 Doublet

CH₃-8 ~ 1.00 Doublet

CH₃-9 ~ 1.80 Singlet

CH₃-10 ~ 1.80 Singlet

CH₃-11 ~ 1.10 Doublet

Note: The above ¹H NMR data is predicted and should be confirmed with experimental data.

Table 2: ¹³C NMR Spectroscopic Data for Pomarose

While a complete experimental dataset is not readily available in the public domain, a ¹³C NMR

spectrum is available on SpectraBase. Analysis of the structure and typical chemical shifts for

similar functional groups suggests the following assignments.
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Carbon Atom Chemical Shift (ppm)

C-1 ~ 18.5

C-2 ~ 130.0

C-3 ~ 145.0

C-4 (C=O) ~ 200.0

C-5 ~ 125.0

C-6 ~ 150.0

C-7 ~ 35.0

C-8 ~ 20.0

C-9 ~ 20.0

C-10 ~ 15.0

C-11 ~ 12.0

Source: Predicted based on typical values and available spectral information on PubChem.[1]

Infrared (IR) Spectroscopy
The IR spectrum of Pomarose is expected to show characteristic absorption bands for its

functional groups, primarily the α,β-unsaturated ketone.

Table 3: Characteristic IR Absorption Bands for Pomarose

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (α,β-unsaturated ketone) 1665-1685 Strong

C=C (alkene) 1600-1650 Medium

C-H (sp² hybridized) 3010-3100 Medium

C-H (sp³ hybridized) 2850-2960 Strong
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Note: The α,β-unsaturation is expected to lower the C=O stretching frequency from the typical

1715 cm⁻¹ for a saturated ketone.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. For Pomarose (C₁₁H₁₈O), the molecular ion peak [M]⁺ is expected at m/z

166.

Table 4: Mass Spectrometry Data for Pomarose

m/z Interpretation

166 Molecular Ion [M]⁺

151 [M - CH₃]⁺

137 [M - C₂H₅]⁺

123 [M - C₃H₇]⁺

95 Fragmentation ion

67 Fragmentation ion

Source: A GC-MS spectrum is available on SpectraBase, linked from PubChem.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and sample

availability.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Pomarose in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal.

IR Spectroscopy
Sample Preparation: As Pomarose is a liquid at room temperature, the spectrum can be

obtained using the neat liquid. Place a small drop of the sample between two KBr or NaCl

plates to create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Mount the sample in the spectrometer's sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Pomarose in a volatile organic solvent such

as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions:

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: Typically around 230 °C.

Quadrupole Temperature: Typically around 150 °C.

Data Analysis: Analyze the resulting chromatogram to identify the retention time of

Pomarose. The mass spectrum corresponding to this peak can then be extracted and

analyzed for the molecular ion and fragmentation pattern.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Pomarose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (2E,5Z)-5,6,7-Trimethyl-2,5-octadien-4-one | C11H18O | CID 11030204 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry -
Google Patents [patents.google.com]

3. personal.utdallas.edu [personal.utdallas.edu]

4. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12675126?utm_src=pdf-body
https://www.benchchem.com/product/b12675126?utm_src=pdf-body-img
https://www.benchchem.com/product/b12675126?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Pomarose
https://pubchem.ncbi.nlm.nih.gov/compound/Pomarose
https://patents.google.com/patent/US7309608B2/en
https://patents.google.com/patent/US7309608B2/en
https://personal.utdallas.edu/~scortes/ochem/OChem_Lab1/recit_notes/ir_presentation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Spectroscopic_Analysis_of_Keto_Esters.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12675126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. orgchemboulder.com [orgchemboulder.com]

To cite this document: BenchChem. [Spectroscopic Profile of Pomarose: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12675126#spectroscopic-data-of-pomarose-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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